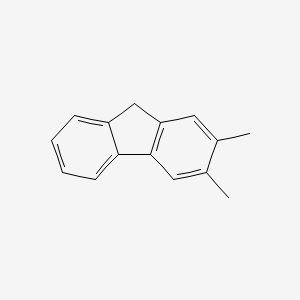
2,3-Dimethylfluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylfluorene is an organic compound with the molecular formula C15H14. It is a derivative of fluorene, where two methyl groups are substituted at the 2nd and 3rd positions of the fluorene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylfluorene can be synthesized through several methods. One common method involves the methylation of fluorene using methylating agents such as dimethyl carbonate under alkaline conditions. The reaction typically occurs in an organic solvent system within a specific temperature range .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar methylation processes but on a larger scale. The use of environmentally friendly methylating agents like dimethyl carbonate is preferred to avoid the use of toxic reagents such as methyl iodide or methyl bromide .
化学反应分析
Types of Reactions
2,3-Dimethylfluorene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into fluorenone derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated fluorenes.
科学研究应用
2,3-Dimethylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism by which 2,3-Dimethylfluorene exerts its effects depends on the specific application. In electronic materials, its unique structure allows for efficient charge transport and light emission. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .
相似化合物的比较
2,3-Dimethylfluorene can be compared with other similar compounds such as:
Fluorene: The parent compound without methyl substitutions.
Dibenzothiophene: A sulfur-containing analog.
Dibenzofuran: An oxygen-containing analog.
Uniqueness
This compound is unique due to the presence of methyl groups at the 2nd and 3rd positions, which can influence its chemical reactivity and physical properties .
List of Similar Compounds
- Fluorene
- Dibenzothiophene
- Dibenzofuran
生物活性
2,3-Dimethylfluorene is an organic compound belonging to the fluorene family, characterized by its polycyclic aromatic structure. The compound has garnered attention in the fields of chemistry and biology due to its potential biological activities and applications in various scientific domains.
- Chemical Formula : C15H14
- Molecular Weight : 194.27 g/mol
- CAS Number : 4612-63-9
This compound exhibits unique chemical properties that make it suitable for various synthetic applications, particularly in organic chemistry and material science.
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, synthesized compounds based on fluorene structures have been tested against multidrug-resistant strains of bacteria and fungi. The results demonstrated promising antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 5g | S. aureus | 10 |
| 5h | S. aureus | 11 |
| 5j | E. coli | 10 |
| 5j | P. aeruginosa | 8 |
These findings suggest that modifications to the fluorene structure can enhance antimicrobial efficacy, making them potential candidates for developing new antibiotics .
Anticancer Activity
In addition to antimicrobial properties, this compound derivatives have shown anticancer potential. Research has demonstrated that certain synthesized compounds exhibit cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of fluorene-based compounds against various cancer cell lines. The results indicated that some derivatives were more effective than the standard chemotherapy drug Taxol.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 15 |
| Compound B | MDA-MB-231 | 20 |
| Taxol | A549 | 25 |
The mechanism of action is believed to involve the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis, leading to apoptosis in proliferating cancer cells .
The biological activity of this compound and its derivatives can be attributed to their ability to interact with specific molecular targets within biological systems. For example:
- Antimicrobial Activity : The inhibition of bacterial DHFR disrupts essential metabolic pathways necessary for bacterial growth.
- Anticancer Activity : Similar mechanisms are observed in cancer cells where DHFR inhibition leads to reduced DNA synthesis and increased cell death.
Current Research Directions
Ongoing research is focused on:
- Synthesis of New Derivatives : Exploring variations in the fluorene structure to enhance biological activity.
- Mechanistic Studies : Understanding the detailed pathways through which these compounds exert their effects.
- Therapeutic Applications : Investigating potential clinical applications in treating infections and cancers.
属性
CAS 编号 |
4612-63-9 |
|---|---|
分子式 |
C15H14 |
分子量 |
194.27 g/mol |
IUPAC 名称 |
2,3-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-7-13-9-12-5-3-4-6-14(12)15(13)8-11(10)2/h3-8H,9H2,1-2H3 |
InChI 键 |
WZKBKKCKPZMGHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)C3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















